
Tetradecanoic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecanoic acid tert-butyl ester, also known as tert-butyl tetradecanoate, is an organic compound with the molecular formula C18H36O2. It is an ester derived from tetradecanoic acid (myristic acid) and tert-butanol. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetradecanoic acid tert-butyl ester can be synthesized through the esterification of tetradecanoic acid with tert-butanol. One common method involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.
This method is particularly useful for sterically hindered substrates and provides high yields of the desired ester .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecanoic acid tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield tetradecanoic acid and tert-butanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Oxidation: Oxidation reactions can convert the ester into different functional groups, such as carboxylic acids or ketones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Hydrolysis: Tetradecanoic acid and tert-butanol.
Reduction: Tetradecanol.
Oxidation: Tetradecanoic acid or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Tetradecanoic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and amides.
Biology: The compound can be used in studies involving lipid metabolism and fatty acid derivatives.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: The ester is used in the production of lubricants, surfactants, and plasticizers.
Wirkmechanismus
The mechanism of action of tetradecanoic acid tert-butyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of tetradecanoic acid and tert-butanol. The ester can also undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecanoic acid ethyl ester: Similar to tetradecanoic acid tert-butyl ester but with an ethyl group instead of a tert-butyl group.
Tetradecanoic acid methyl ester: Contains a methyl group instead of a tert-butyl group.
Tetradecanoic acid isopropyl ester: Features an isopropyl group in place of the tert-butyl group.
Uniqueness
This compound is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and stability. This makes it particularly useful in reactions where selective protection or deprotection of functional groups is required .
Eigenschaften
CAS-Nummer |
32429-42-8 |
|---|---|
Molekularformel |
C18H36O2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
tert-butyl tetradecanoate |
InChI |
InChI=1S/C18H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(19)20-18(2,3)4/h5-16H2,1-4H3 |
InChI-Schlüssel |
FWLUJMOCPIHVJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile](/img/structure/B12947699.png)



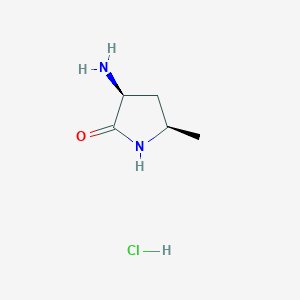

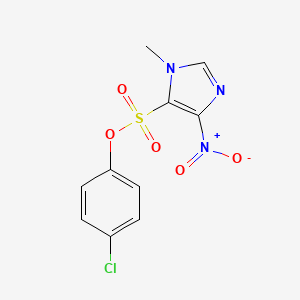
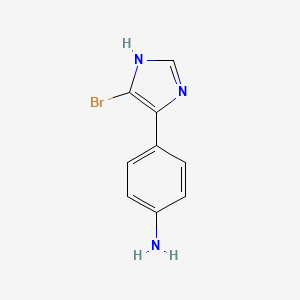
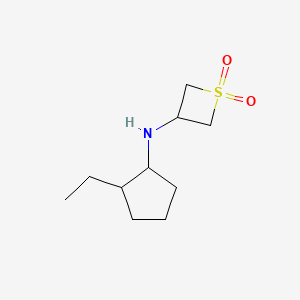


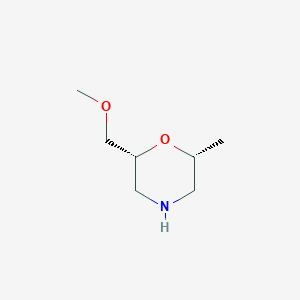
![1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12947766.png)
